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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance for experiments involving the combination of

AB308 and zimberelimab. Here you will find answers to frequently asked questions and

troubleshooting guides to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for AB308 and zimberelimab?

A1: AB308 is a humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig

and ITIM domains (TIGIT), an inhibitory receptor found on T cells and Natural Killer (NK) cells.

[1][2] By blocking TIGIT, AB308 prevents its interaction with its ligand CD155, which is often

overexpressed on tumor cells. This blockade enhances the activation of T cells and NK cells,

promoting an anti-tumor immune response.[3][4] Zimberelimab is a fully human monoclonal

antibody that targets the Programmed Death-1 (PD-1) receptor on T cells.[5][6][7] It blocks the

interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are expressed on tumor

cells. This inhibition reverses T-cell exhaustion and restores their ability to recognize and

eliminate cancer cells.[5][6]

Q2: What is the scientific rationale for combining AB308 and zimberelimab?
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A2: The combination of an anti-TIGIT antibody (AB308) and an anti-PD-1 antibody

(zimberelimab) is based on the complementary roles of the TIGIT and PD-1 pathways in

suppressing anti-tumor immunity.[2] TIGIT and PD-1 are often co-expressed on tumor-

infiltrating lymphocytes (TILs), particularly on exhausted CD8+ T cells.[8] Dual blockade of

these two distinct inhibitory pathways has been shown in preclinical models to result in

enhanced anti-tumor activity compared to monotherapy with either agent alone.[3][4] This

combination can lead to a more robust and durable anti-cancer immune response.

Q3: What are the key characteristics of AB308 and zimberelimab?

A3: The table below summarizes the key characteristics of each antibody based on available

preclinical data.

Characteristic AB308 (anti-TIGIT)
Zimberelimab (GLS-010,
anti-PD-1)

Antibody Type Humanized IgG1 Fully Human IgG4

Target TIGIT PD-1

Binding Affinity (K D ) High affinity for human TIGIT 1.75 x 10⁻¹⁰ M

Mechanism of Action

Blocks TIGIT-CD155

interaction, has Fc-gamma

receptor (FcγR) binding

function for potential ADCC

Blocks PD-1/PD-L1 and PD-

1/PD-L2 interaction

Source:[4][5]

Q4: Are there any clinical data available for the AB308 and zimberelimab combination?

A4: Yes, the combination of AB308 and zimberelimab has been evaluated in a Phase 1/1b

clinical trial designated as ARC-12 (NCT04772989).[9][10] This study was designed to assess

the safety, tolerability, and preliminary clinical activity of the combination in participants with

advanced malignancies.[9][10]

Signaling Pathway Diagrams

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.gilead.com/news/news-details/2024/gilead-and-arcus-announce-anti-tigit-domvanalimab-plus-zimberelimab-and-chemotherapy-exceeded-one-year-of-median-progression-free-survival-as-a-first-line-treatment-for-upper-gi-cancers
https://arcusbio.com/wp-content/uploads/2021/11/2021-AB308-SITC-Poster.pdf
https://jitc.bmj.com/content/9/Suppl_2/A280
https://www.researchgate.net/publication/356077030_258_AB308_is_an_anti-TIGIT_antibody_that_enhances_immune_activation_and_anti-tumor_immunity_alone_and_in_combination_with_other_I-O_therapeutic_agents
https://www.researchgate.net/publication/356077030_258_AB308_is_an_anti-TIGIT_antibody_that_enhances_immune_activation_and_anti-tumor_immunity_alone_and_in_combination_with_other_I-O_therapeutic_agents
https://pubmed.ncbi.nlm.nih.gov/34604074/
https://www.withpower.com/trial/phase-1-multiple-myeloma-2-2021-93934
https://clinicaltrials.gov/study/NCT04772989
https://www.withpower.com/trial/phase-1-multiple-myeloma-2-2021-93934
https://clinicaltrials.gov/study/NCT04772989
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5004665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the signaling pathways targeted by AB308 and zimberelimab.
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TIGIT Signaling Pathway and AB308 Mechanism of Action.
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PD-1 Signaling Pathway and Zimberelimab Mechanism of Action.

Experimental Protocols
Here are detailed protocols for key experiments to evaluate the combination of AB308 and

zimberelimab.

In Vitro T-Cell Activation Assay (IL-2 Secretion)
Objective: To assess the effect of AB308 and zimberelimab, alone and in combination, on T-cell

activation by measuring Interleukin-2 (IL-2) secretion.
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Materials:

Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

AB308

Zimberelimab

Isotype control antibodies

96-well flat-bottom culture plates

Human IL-2 ELISA kit

Protocol:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Prepare antibody solutions (AB308, zimberelimab, combination, and isotype control) at 2x

the final desired concentration.

Add 50 µL of the antibody solutions to the respective wells.

Prepare a T-cell stimulus (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 at 1 µg/mL and

soluble anti-CD28 at 1 µg/mL) at 4x the final concentration.

Add 50 µL of the T-cell stimulus to the appropriate wells. Include a no-stimulus control.

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

After incubation, centrifuge the plate at 400 x g for 5 minutes.
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Collect the supernatant and measure the IL-2 concentration using a human IL-2 ELISA kit

according to the manufacturer's instructions.

Experimental Workflow Diagram
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Workflow for In Vitro T-Cell Activation Assay.
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Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)

Low IL-2 secretion in all

stimulated wells

1. Suboptimal T-cell stimulus

concentration.2. Poor PBMC

viability.3. Incorrect incubation

time.

1. Titrate the concentration of

the T-cell stimulus (e.g., anti-

CD3/CD28).2. Check PBMC

viability using Trypan Blue

exclusion before seeding.

Ensure viability is >95%.3.

Optimize the incubation time

(48-96 hours).

High background in

unstimulated controls

1. PBMC activation during

isolation.2. Mycoplasma

contamination.

1. Handle PBMCs gently

during isolation and minimize

processing time.2. Test cell

cultures for mycoplasma

contamination.

Inconsistent results between

replicate wells

1. Inaccurate pipetting.2.

Uneven cell distribution in

wells.

1. Use calibrated pipettes and

ensure proper technique.2.

Gently mix the cell suspension

before seeding each well.

No enhanced effect with the

combination therapy

1. TIGIT and/or PD-1

expression is low on the donor

PBMCs.2. Suboptimal antibody

concentrations.

1. Screen PBMC donors for

TIGIT and PD-1 expression on

T cells by flow cytometry.2.

Perform a dose-response

curve for each antibody to

determine the optimal

concentration.

This technical support center is intended to be a living document and will be updated as more

data becomes available. For further assistance, please refer to the publications cited.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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